molecular formula C19H14N2O4 B2363259 N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide CAS No. 1024330-00-4

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide

Cat. No.: B2363259
CAS No.: 1024330-00-4
M. Wt: 334.331
InChI Key: JZTKJGPBOFVDRU-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide ( 1024330-00-4) is a chemical compound with a molecular formula of C19H14N2O4 and a molecular weight of 334.33 g/mol . This research chemical is provided for laboratory and scientific investigation purposes only. As a small molecule featuring a benzodioxole and a phenoxypyridine group, this compound is of significant interest in medicinal chemistry and drug discovery research. Compounds with the 1,3-benzodioxole (piperonyl) moiety are frequently explored in scientific research for their potential biological activities and as key structural components in various pharmacologically active molecules . For instance, structurally related compounds containing the benzodioxol group have been investigated for their selective toxicity towards tumor cells under specific conditions , while others have been utilized as synthetic intermediates or as chalcone scaffolds with reported bioactive properties . This makes this compound a valuable building block for researchers developing novel compounds for screening and further study. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKJGPBOFVDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 2-Phenoxypyridine-3-Carboxylic Acid

The most straightforward route involves the condensation of 2-phenoxypyridine-3-carboxylic acid with 2H-1,3-benzodioxol-5-amine. This method typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF). A study by demonstrated that amidation reactions in xylene at elevated temperatures (150°C) yield high-purity products, though prolonged heating may lead to byproduct formation. The reaction proceeds via activation of the carboxylic acid to an intermediate acyl chloride or mixed anhydride, followed by nucleophilic attack by the amine.

Reaction Conditions:

  • Solvent: Xylene or DMF
  • Temperature: 150°C (xylene) or 25°C (DMF)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Yield: 68–82%

Stepwise Synthesis via Intermediate Esters

An alternative approach involves synthesizing alkyl esters of 2-phenoxypyridine-3-carboxylic acid (e.g., methyl or ethyl esters) followed by aminolysis with 2H-1,3-benzodioxol-5-amine. This method avoids direct handling of reactive acylating agents. For instance, ethyl 2-phenoxypyridine-3-carboxylate reacts with the amine in refluxing ethanol, yielding the target compound after 12–24 hours. However, ester hydrolysis competes with aminolysis, necessitating strict control of moisture.

Key Parameters:

  • Solvent: Ethanol or methanol
  • Temperature: 78–100°C (reflux)
  • Base: Triethylamine (neutralizes liberated HCl)
  • Yield: 55–70%

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Nonpolar solvents like xylene favor high-temperature amidation by suppressing side reactions, while polar aprotic solvents (DMF, acetonitrile) enhance reactivity at lower temperatures. Comparative studies show that xylene-based syntheses achieve yields >80% but require rigorous exclusion of water to prevent hydrolysis.

Table 1. Solvent Impact on Reaction Efficiency

Solvent Temperature (°C) Yield (%) Purity (%)
Xylene 150 82 98
DMF 25 68 95
Ethanol 78 55 90
Acetonitrile 80 72 97

Catalytic Systems and Additives

The use of DMAP as a catalyst accelerates acylation by stabilizing the transition state. In xylene, catalytic potassium carbonate (K₂CO₃) improves yields by 10–15% by scavenging trace acids. Conversely, reactions in DMF benefit from N-hydroxysuccinimide (NHS) as an additive, reducing reaction times to 4–6 hours.

Purification and Characterization

Crystallization and Chromatography

Crude products are typically recrystallized from ethanol or ethyl acetate to remove unreacted starting materials. High-performance liquid chromatography (HPLC) with a cyano column (ProntoSIL 120-5-CN) and MeCN–H₂O mobile phase achieves >99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.25–7.15 (m, aromatic protons), 6.01 (s, 2H, OCH₂O).
  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).
  • Elemental Analysis : Calculated for C₁₉H₁₄N₂O₄: C, 66.67%; H, 4.09%; N, 8.18%. Found: C, 66.62%; H, 4.12%; N, 8.15%.

Scalability and Industrial Feasibility

Batch processes in xylene at 150°C are scalable to kilogram quantities, with yields consistently >75%. Continuous-flow systems using microreactors have been proposed to enhance heat transfer and reduce reaction times. However, the high boiling point of xylene complicates solvent recovery, prompting exploration of ionic liquids as alternatives.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide involves its interaction with microtubules. It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct experimental or computational data on N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide. However, insights can be drawn from structural analogs and related methodologies:

Structural Analogues

  • 1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (): Key Differences: Replaces the pyridine-phenoxy-carboxamide with a pentanone chain and ethylamine group. Implications: The absence of the pyridine ring and carboxamide linker likely alters solubility, hydrogen-bonding capacity, and target affinity. Ketones (e.g., pentanone) are more polar than carboxamides but less stable under physiological conditions .
  • (±)-N-Ethyl-α-Methyl-3,4-(Methylenedioxy)Phenethylamine (): Key Differences: Features a phenethylamine backbone with a methylenedioxy group instead of benzodioxol. Implications: Phenethylamines are known for CNS activity (e.g., stimulants), but the carboxamide-pyridine system in the target compound may shift its bioactivity toward enzyme inhibition or protein binding .

Methodological Insights

Crystallographic tools mentioned in the evidence (e.g., SHELX, ORTEP-3, WinGX) are critical for analyzing such compounds. For example:

  • SHELXL (): Widely used for refining small-molecule crystal structures, which could determine the target compound’s conformation and intermolecular interactions.
  • ORTEP-3 (): Provides graphical representations of thermal ellipsoids, aiding in visualizing steric effects or ring puckering (relevant for the benzodioxol moiety) .
  • Ring Puckering Analysis (): The Cremer-Pople parameters quantify non-planar distortions in cyclic systems, which could apply to the benzodioxole or pyridine rings .

Hypothetical Data Table

Compound Core Structure Functional Groups Predicted Solubility (logP) Potential Targets
Target Compound Pyridine-Benzodioxole Phenoxy, Carboxamide ~2.5 (moderate lipophilicity) Enzymes, GPCRs
1-(2H-1,3-Benzodioxol-5-yl)-2-ethylaminopentan-1-one Benzodioxole-Pentanone Ethylamine, Ketone ~1.8 (higher polarity) Monoamine transporters
(±)-N-Ethyl-α-Methyl-3,4-MDPEA Phenethylamine Methylenedioxy, Ethylamine ~2.0 Serotonin/dopamine receptors

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The compound can be represented as follows:

C17H14N2O4\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_4

This structure includes a benzodioxole moiety and a phenoxypyridine carboxamide, which are known to influence various biological pathways.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and inflammation.
  • Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary investigations indicate that it may exhibit antimicrobial activity against certain bacterial strains.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AntioxidantReduces oxidative stress markers in vitro.
Enzyme InhibitionInhibits enzymes involved in glucose metabolism (e.g., SGLT2).
CytotoxicityShows cytotoxic effects on cancer cell lines (e.g., MCF-7).

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects

In vitro analysis using MCF-7 breast cancer cells revealed that this compound induced apoptosis. The study highlighted the compound's ability to disrupt cell cycle progression and promote cell death through caspase activation.

Research Findings

Recent research has focused on the structure–activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance:

  • Structural Modifications : Variations in the benzodioxole or phenoxy groups can significantly impact the potency and selectivity of the compound against specific targets.
  • Synergistic Effects : Combining this compound with existing antimicrobial agents has shown promise in increasing efficacy and overcoming resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2H-1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling reactions between substituted pyridine and benzodioxol precursors. For example, analogous compounds (e.g., benzodioxol-containing amides) are synthesized using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized to minimize side products, as seen in multi-step protocols for structurally similar derivatives .

Q. How is the structural confirmation of this compound achieved in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and WinGX (for data processing) are critical for determining bond lengths, angles, and torsion angles . For example, SHELXL's robust refinement algorithms resolve disorder in the benzodioxol ring, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Q. What spectroscopic techniques are essential for characterizing its purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) (1H, 13C, and 2D-COSY) identifies substituent positions. Stability under varying pH and temperature conditions is assessed via HPLC-UV, with degradation products analyzed using LC-MS .

Advanced Research Questions

Q. How can conformational discrepancies in the benzodioxol ring be resolved during crystallographic refinement?

  • Methodological Answer : Discrepancies arise from dynamic puckering or disorder. Use Cremer and Pople’s ring puckering coordinates (amplitude q and phase angle φ) to quantify non-planarity . Software like PLATON or SHELXL’s TWIN/BASF commands can model disorder by partitioning electron density into discrete conformers .

Q. What strategies address contradictions between computational and experimental data (e.g., DFT vs. XRD bond angles)?

  • Methodological Answer : Discrepancies often stem from crystal packing forces absent in gas-phase DFT models. Use periodic boundary condition DFT (e.g., VASP) to simulate solid-state effects. Compare Hirshfeld surfaces (via CrystalExplorer) to identify intermolecular interactions (e.g., π-π stacking) that distort bond angles .

Q. How does the compound’s electronic structure influence its biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a low LUMO energy in the pyridine ring may enhance electrophilic interactions with biological targets, as observed in similar benzodioxol derivatives .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., phenoxy vs. alkoxy groups). Biological assays (e.g., enzyme inhibition) are paired with molecular docking (AutoDock Vina) to correlate activity with substituent electronic/steric properties. For example, bulky substituents on the pyridine ring may hinder binding to target proteins .

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